![molecular formula C81H64F4N4O8 B13698714 2-N,2-N',7-N,7-N'-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13698714.png)
2-N,2-N',7-N,7-N'-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine is a complex organic compound known for its unique structural properties. This compound is part of the spirobifluorene family, which is widely studied for its applications in optoelectronic devices, particularly in perovskite solar cells and organic light-emitting diodes (OLEDs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine typically involves multiple steps, including the formation of the spirobifluorene core and subsequent functionalization with the desired substituents. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine has several scientific research applications:
Biology: The compound’s unique properties make it a candidate for studying molecular interactions and biological pathways.
Industry: It is utilized in the production of OLEDs, contributing to brighter and more efficient displays.
Mecanismo De Acción
The mechanism by which 2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine exerts its effects involves its interaction with molecular targets and pathways. In optoelectronic applications, it functions as a hole transport material, facilitating the movement of positive charges and reducing charge recombination .
Comparación Con Compuestos Similares
Similar Compounds
2,2’,7,7’-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9’-spirobifluorene (spiro-OMeTAD): A widely used hole transport material in perovskite solar cells.
Tetrakis(4-aminophenyl)ethene: Known for its strong electrochemiluminescence properties.
Uniqueness
2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine stands out due to its specific substituents, which enhance its performance in optoelectronic devices by improving charge transport and stability .
Propiedades
Fórmula molecular |
C81H64F4N4O8 |
|---|---|
Peso molecular |
1297.4 g/mol |
Nombre IUPAC |
2-N,2-N',7-N,7-N'-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |
InChI |
InChI=1S/C81H64F4N4O8/c1-90-61-25-9-49(10-26-61)86(57-21-37-77(94-5)73(82)45-57)53-17-33-65-66-34-18-54(87(50-11-27-62(91-2)28-12-50)58-22-38-78(95-6)74(83)46-58)42-70(66)81(69(65)41-53)71-43-55(88(51-13-29-63(92-3)30-14-51)59-23-39-79(96-7)75(84)47-59)19-35-67(71)68-36-20-56(44-72(68)81)89(52-15-31-64(93-4)32-16-52)60-24-40-80(97-8)76(85)48-60/h9-48H,1-8H3 |
Clave InChI |
DQCAHSMBXLTRRS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)N(C7=CC=C(C=C7)OC)C8=CC(=C(C=C8)OC)F)C9=C5C=C(C=C9)N(C1=CC=C(C=C1)OC)C1=CC(=C(C=C1)OC)F)C=C(C=C4)N(C1=CC=C(C=C1)OC)C1=CC(=C(C=C1)OC)F)C1=CC(=C(C=C1)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13698632.png)

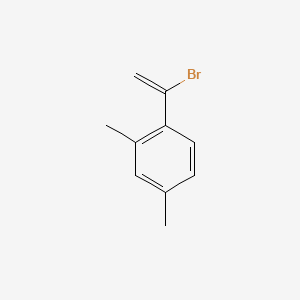
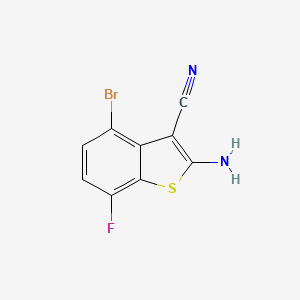
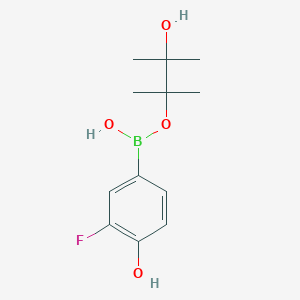
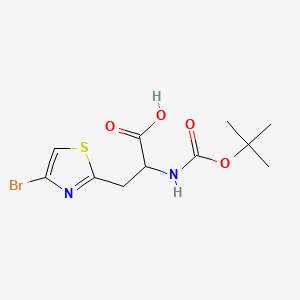
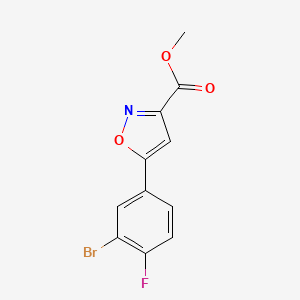

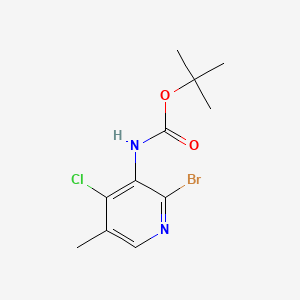
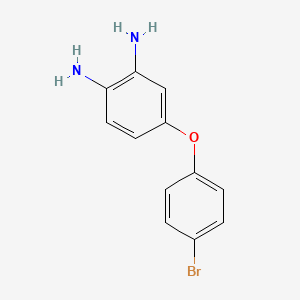
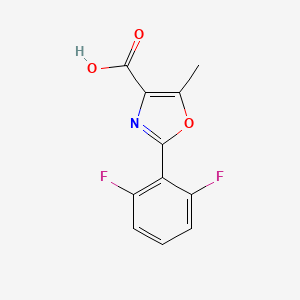
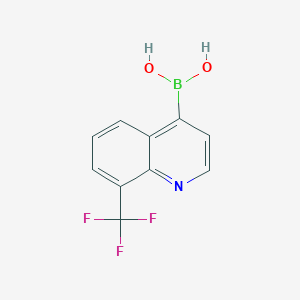
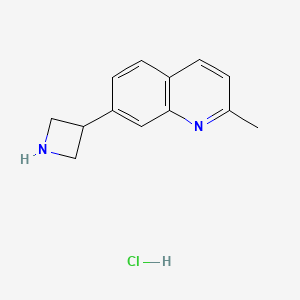
![Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate](/img/structure/B13698698.png)
